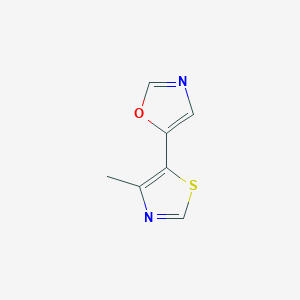![molecular formula C9H7F5O B1379245 [4-(Pentafluoroethyl)phenyl]methanol CAS No. 857297-30-4](/img/structure/B1379245.png)
[4-(Pentafluoroethyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(Pentafluoroethyl)phenyl]methanol” is an organic compound that belongs to the class of benzyl alcohols. It has a CAS Number of 857297-30-4 . The molecular weight of this compound is 226.15 .
Molecular Structure Analysis
The molecular formula of this compound is C9H7F5O . The InChI code for this compound is 1S/C9H7F5O/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-4,15H,5H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorous Phase Soluble Palladium Nanoparticles as Recoverable Catalysts
1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one stabilizes palladium(0) nanoparticles formed in the reduction of palladium dichloride with methanol. These palladium colloids are soluble in perfluorinated solvents and serve as efficient, recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions, showcasing an application in green chemistry and catalyst recovery (Moreno-Mañas, Pleixats, & Villarroya, 2001).
Interaction with Fluorophenylacetylenes
Methanol forms a cyclic complex with both 4-fluorophenylacetylene and 2-fluorophenylacetylene, incorporating C-H···O and O-H···π hydrogen bonds, indicating significant interactions between alcohols and fluorinated phenyl rings, relevant for understanding solvation and molecular recognition processes (Maity, Maity, & Patwari, 2011).
Poly(arylene ether sulfone) Proton Exchange Membranes
New monomers containing pendent methoxyphenyl groups were synthesized and used to prepare copoly(arylene ether sulfone)s, which, after modifications, showed high proton conductivities and low methanol permeabilities. This indicates potential applications in fuel cell technology due to the materials' balance between conductivity and methanol resistance (Wang et al., 2012).
Photochemical Generation of Cyclic Vinyl Cations
The study of photochemical solvolyses in methanol led to the identification of vinylic ethers and cycloalkenyliodobenzenes as trapping products of geometrically destabilized vinyl cations. This research provides insights into the mechanisms of photochemical reactions in solvents like methanol and their potential applications in synthetic chemistry (Slegt et al., 2006).
Advances in Methanol Production and Utilization
Methanol is recognized for its utility as a building block for more complex chemical compounds and as a clean-burning fuel. Innovations in methanol production, particularly those involving CO2 conversion, present significant opportunities for reducing greenhouse gas emissions and advancing renewable energy technologies (Dalena et al., 2018).
Safety and Hazards
The safety information for [4-(Pentafluoroethyl)phenyl]methanol includes several hazard statements: H227, H302, H315, H319, H335 . These indicate that the compound is combustible, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
[4-(1,1,2,2,2-pentafluoroethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-4,15H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZLUFRIKQUNAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857297-30-4 |
Source


|
| Record name | [4-(pentafluoroethyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate](/img/structure/B1379164.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)

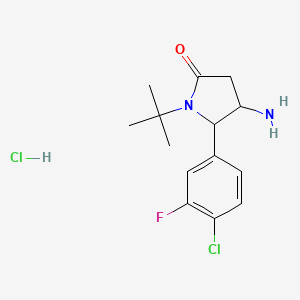
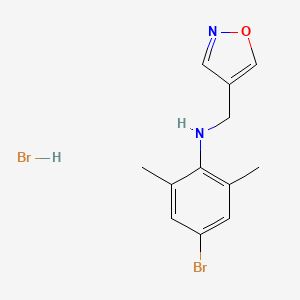
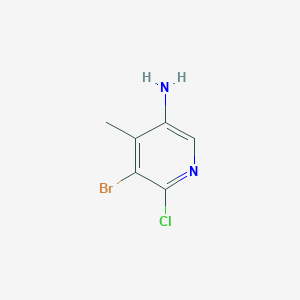
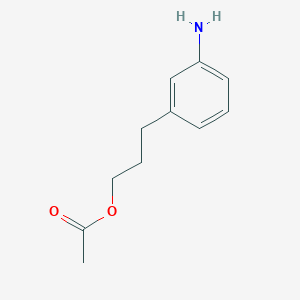
![ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1379178.png)
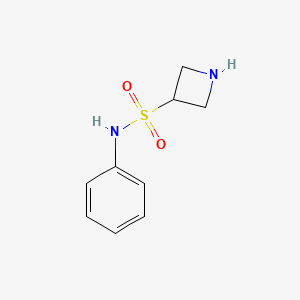
![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)
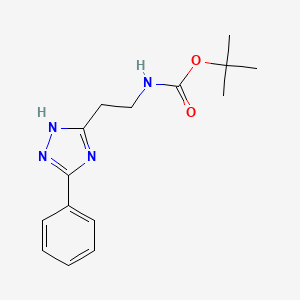
![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)
